molecular formula C11H18BrN B1586062 N-Hexylpyridinium bromide CAS No. 74440-81-6

N-Hexylpyridinium bromide

Cat. No.: B1586062
CAS No.: 74440-81-6
M. Wt: 244.17 g/mol
InChI Key: SZRSEFNUSHACPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexylpyridinium bromide is a quaternary ammonium compound with the molecular formula C11H18BrN . It is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexylpyridinium bromide can be synthesized through the quaternization of pyridine with hexyl bromide. The reaction typically involves heating pyridine with hexyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions for several hours until the formation of the desired product is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-Hexylpyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

N-Hexylpyridinium bromide serves as an effective solvent and catalyst in numerous organic reactions. Its ionic liquid properties facilitate reactions that may be challenging in conventional solvents. For instance, it has been utilized in substitution and oxidation reactions, leading to the formation of various derivatives such as N-hexylpyridinium hydroxide and pyridinium N-oxide derivatives.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves membrane disruption due to the interaction between the positively charged pyridinium moiety and negatively charged bacterial membranes, which increases permeability and leads to cell death .

Case Study: Surface Modification for Antimicrobial Activity

  • Method : Poly(4-vinyl-N-hexylpyridinium bromide) was covalently attached to glass surfaces.
  • Results : This modification resulted in surfaces that could kill over 94% of Staphylococcus aureus upon contact, showcasing its potential for use in antimicrobial coatings for medical devices .

Drug Delivery Systems

This compound has been explored for its potential as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for enhancing drug permeability across cellular barriers.

Industrial Applications

In industrial settings, this compound is employed as a corrosion inhibitor for metals, especially in acidic environments. This property is crucial for protecting metal surfaces from degradation due to corrosive agents.

Separation Science

Recent studies suggest that this compound can be utilized in separating azeotropes—mixtures of liquids that exhibit a constant boiling point. Its thermodynamic properties make it suitable for applications in separation science, enhancing efficiency in chemical processes .

Comprehensive Data Tables

Bacteria% Reduction in Viable Cells
Staphylococcus aureus>94%
Escherichia coli>99%
Pseudomonas aeruginosa>99%
Staphylococcus epidermidis>99%

Case Study: Biocompatibility Concerns

While this compound demonstrates strong antimicrobial properties, studies have raised concerns about its biocompatibility. A composite material incorporating this compound showed significant activation of blood platelets, suggesting caution for applications involving direct contact with blood .

Future Research Directions

Ongoing research is focusing on improving the biocompatibility of materials containing this compound while maintaining their antimicrobial efficacy. This includes exploring copolymers that may enhance compatibility with mammalian cells without compromising their antimicrobial properties .

Mechanism of Action

The mechanism of action of N-Hexylpyridinium bromide involves its interaction with biological membranes and metal surfaces:

    Biological Membranes: It disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death.

    Metal Surfaces: It adsorbs onto metal surfaces, forming a protective layer that inhibits corrosion.

Comparison with Similar Compounds

N-Hexylpyridinium bromide can be compared with other pyridinium-based ionic liquids:

Biological Activity

N-Hexylpyridinium bromide (NHPB) is a quaternary ammonium compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores the compound's biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈BrN
  • IUPAC Name : this compound
  • CAS Number : 74440-81-6

NHPB is an ionic liquid characterized by high thermal stability, low volatility, and excellent solubility in both water and organic solvents. Its structure allows it to function effectively as a surfactant, stabilizing colloidal systems and influencing biological interactions.

NHPB exhibits its antimicrobial activity primarily through the disruption of bacterial cell membranes. The positively charged pyridinium moiety interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism is crucial for its effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of NHPB. Below is a summary of key findings:

Microorganism Activity Reference
Staphylococcus aureusKilled 94% of cells on contact
Escherichia coliSignificant reduction in viability
Pseudomonas aeruginosaMore than 99% reduction
Streptococcus sanguinisInhibition of biofilm formation

Case Studies and Research Findings

  • Antimicrobial Surfaces : Research by Allison et al. demonstrated that copolymer films incorporating NHPB exhibited antimicrobial properties while also being biocompatible at lower concentrations. However, higher concentrations led to significant activation and disruption of blood platelets, raising concerns about their use in medical applications involving direct blood contact .
  • Polymer Composites : A study explored the use of NHPB in creating antimicrobial surfaces that effectively killed airborne bacteria on contact. The surfaces modified with NHPB showed a remarkable ability to reduce viable bacterial cells significantly compared to untreated materials .
  • Biocompatibility Concerns : While NHPB has strong antimicrobial properties, its biocompatibility varies with concentration. At lower levels, it poses minimal risk; however, higher concentrations can lead to adverse effects on mammalian cells . Research indicates that polymers containing high percentages of NHPB may not be suitable for applications involving direct contact with blood or tissues .

Applications

NHPB's unique properties make it suitable for various applications:

  • Antimicrobial Coatings : Used in coatings for medical devices and surfaces to prevent bacterial colonization.
  • Drug Delivery Systems : Investigated for its potential to enhance drug delivery through biological membranes due to its surfactant properties.
  • Corrosion Inhibitors : Applied in industrial settings to protect metals from corrosion in acidic environments.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying N-Hexylpyridinium bromide, and how can purity be validated?

this compound is synthesized via quaternization of pyridine with 1-bromohexane under reflux (70°C, 72 hours) in a solvent-free system. Post-synthesis, unreacted reagents are removed by repeated ethyl acetate washes, followed by vacuum drying. Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and elemental analysis (C, H, N, Br) to verify stoichiometry .

Q. What physicochemical properties are critical for characterizing this compound in research applications?

Key properties include thermal stability (analyzed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)), solubility in polar/non-polar solvents, and hygroscopicity. Molecular weight (244.17 g/mol) and ionic conductivity are also relevant for applications in catalysis or electrochemistry. Techniques like Karl Fischer titration quantify water content, which can affect reactivity .

Advanced Research Questions

Q. How does this compound influence reaction mechanisms in catalytic systems, and what methodologies can elucidate its role?

As a solvent and catalyst, it stabilizes transition states via electrostatic interactions and hydrogen bonding. Mechanistic studies require kinetic profiling (e.g., varying substrate/catalyst ratios) coupled with computational modeling (density functional theory (DFT)) to map energy barriers. Spectroscopic methods like Raman or UV-Vis can track intermediate formation. Comparative studies with shorter-chain analogs (e.g., N-butylpyridinium bromide) isolate chain-length effects .

Q. What experimental approaches are recommended to resolve contradictions in reported antimicrobial efficacy data for this compound?

Discrepancies may arise from variations in bacterial strains, concentration thresholds, or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and minimum inhibitory concentration (MIC) assays under controlled pH/temperature are critical. Scanning electron microscopy (SEM) can visualize membrane disruption, while fluorescence assays (e.g., propidium iodide uptake) confirm cell permeability changes .

Q. How can researchers optimize this compound's biocompatibility without compromising its antimicrobial activity?

Hybridization with biocompatible polymers (e.g., polyethylene glycol) or encapsulation in silica nanoparticles reduces cytotoxicity. Hemolysis assays (using red blood cells) and MTT assays (on mammalian cell lines) quantify biocompatibility. Structure-activity relationship (SAR) studies comparing alkyl chain lengths and counterion effects (e.g., bromide vs. tetrafluoroborate) identify toxicity drivers .

Q. What computational strategies are effective for modeling this compound's interactions in enzymatic systems?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model cation-anion interactions around enzymes. Radial distribution function (RDF) analysis identifies proximity between bromide ions and enzyme surfaces, while root-mean-square deviation (RMSD) tracks structural stability. Free energy calculations (e.g., MMPBSA) quantify binding affinities .

Q. How should researchers address inconsistencies in bromide ion quantification across analytical methods?

Cross-validate results using ion chromatography (IC), automated fluorescein assays, and inductively coupled plasma mass spectrometry (ICP-MS). Account for matrix effects (e.g., organic solvents) and calibrate with certified reference materials. Statistical analysis (paired t-tests) ensures method equivalence, as demonstrated in bromide recovery studies .

Q. What advanced techniques characterize solvent-substrate interactions in ionic liquid-mediated reactions?

Neutron scattering or X-ray diffraction reveals bulk solvent structure. Nuclear Overhauser effect spectroscopy (NOESY) NMR detects spatial proximity between ionic liquid cations and substrates. Transient absorption spectroscopy monitors electron transfer dynamics in photochemical reactions .

Notes

  • Avoid commercial databases (e.g., BenchChem) for physicochemical data; prioritize peer-reviewed studies or institutional reports.
  • For toxicity assessments, adhere to OECD guidelines for in vitro and in vivo testing.
  • Computational models should validate force fields against experimental data (e.g., RDF profiles from MD vs. X-ray crystallography).

Properties

IUPAC Name

1-hexylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.BrH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSEFNUSHACPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047934
Record name 1-Hexylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74440-81-6
Record name 1-Hexylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexylpyridinium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AT59Q225
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pyridine (10 mL), hexyl bromide (18 mL), and triethylamine (0.1 mL) were dissolved in 122 mL of toluene, and the solution was stirred at 75° C. for 9 h. The solvent was then removed under reduced pressure. N-Hexylpyridinium bromide thus obtained was washed with hexane four times and dried overnight under vacuum.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
122 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Hexylpyridinium bromide
N-Hexylpyridinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.